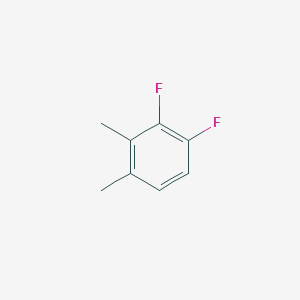

1,2-Difluoro-3,4-dimethylbenzene

Description

1,2-Difluoro-3,4-dimethylbenzene is a disubstituted aromatic compound featuring fluorine atoms at the 1- and 2-positions and methyl groups at the 3- and 4-positions. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical, agrochemical, and materials science research. The fluorine atoms, being strongly electron-withdrawing, reduce electron density in the aromatic ring, while the methyl groups provide steric bulk and mild electron-donating effects. Such a combination allows for tailored reactivity in cross-coupling reactions and applications as a building block in synthetic chemistry .

Properties

IUPAC Name |

1,2-difluoro-3,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHOKLRHUYPCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3,4-dimethylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 3,4-dimethylbenzene (also known as m-xylene) using a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3,4-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce other functional groups present.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

Substitution: Products with different substituents replacing the fluorine atoms.

Oxidation: Products such as 3,4-dimethylbenzoic acid.

Reduction: Products with reduced or removed fluorine atoms.

Scientific Research Applications

Organic Synthesis

Reactivity in Synthesis:

1,2-Difluoro-3,4-dimethylbenzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique reactivity profile allows it to participate in various chemical transformations:

- Difluoromethylation Reactions: The compound can be utilized in difluoromethylation processes where it acts as a source of difluoromethyl groups. Recent advancements have demonstrated its effectiveness in copper-mediated difluoromethylation reactions involving aryl iodides .

- Acylation Reactions: The compound can be acylated to produce derivatives like 3',4'-difluoropropiophenone, which are valuable in further synthetic applications .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Difluoromethylation | Aryl difluoromethylated compounds | |

| Acylation | 3',4'-Difluoropropiophenone |

Electrochemical Applications

The compound has been extensively studied as a solvent for electrochemical reactions due to its high dielectric constant (ε = 13.8 at 300 K). This property makes it an excellent medium for studying transition metal complexes:

- Electrochemical Studies: It is used in the electrochemical analysis of organometallic complexes where weak coordination is desired. Its relatively inert nature compared to other solvents like DMSO or DMF allows for clearer insights into reaction mechanisms .

Medicinal Chemistry

Potential Therapeutic Applications:

Recent studies have explored the biological activities of derivatives of this compound:

- Antimicrobial Activity: Compounds derived from this difluorobenzene have shown promising antimicrobial properties against various pathogens. For instance, certain derivatives have exhibited significant activity against Pseudomonas zopfii, indicating potential for therapeutic use .

- Antiviral Activity: Some fluorinated compounds have demonstrated efficacy against viral infections, making them candidates for further development in antiviral therapies .

Table 2: Biological Activities of Derivatives

Case Studies

Case Study 1: Electrochemical Analysis

In a study focused on electrochemical properties, researchers used this compound as a solvent to analyze transition metal complexes. The findings highlighted its effectiveness in stabilizing highly electrophilic species while providing insights into their reactivity and coordination behavior .

Case Study 2: Antimicrobial Screening

A series of derivatives synthesized from this compound were tested for antimicrobial activity. The results indicated that specific substitutions enhanced activity against Pseudomonas zopfii, suggesting avenues for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,4-dimethylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. The methyl groups can also influence the reactivity and stability of the compound by donating electron density to the ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dibromo-2,3-difluorobenzene

- Structural Differences : Replaces methyl groups with bromine atoms at positions 1 and 4. Bromine’s larger atomic radius and polarizability increase molecular weight (284.92 g/mol vs. ~158.16 g/mol for 1,2-Difluoro-3,4-dimethylbenzene) and steric hindrance .

- Reactivity : Bromine’s leaving-group capability enables participation in nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura couplings, unlike the inert methyl groups in the target compound.

- Safety : Brominated analogs pose higher toxicity risks, requiring stringent handling protocols compared to methyl/fluoro derivatives .

3,4-Difluorobenzoic Acid

- Functional Group : A carboxylic acid substituent introduces strong acidity (pKa ~2.8) and hydrogen-bonding capacity, enhancing water solubility. In contrast, this compound is hydrophobic .

- Applications : Used in coordination chemistry and drug synthesis (e.g., protease inhibitors), whereas the target compound’s methyl groups favor lipid-soluble intermediates .

1,2-Difluoro-4-nitrobenzene

- Electronic Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group than methyl, significantly deactivating the aromatic ring toward electrophilic substitution. This contrasts with the target compound’s balance of electron withdrawal (F) and donation (CH₃) .

- Synthesis : Nitro derivatives are intermediates in amine synthesis (e.g., via reduction to aniline), while methyl groups in this compound allow for oxidation to carboxylic acids or halogenation .

3,4-Difluorobenzyl Chloride

- Reactivity : The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling diverse derivatization. The target compound lacks such direct reactivity but offers sites for directed ortho-metalation .

- Stability : Benzyl chlorides are moisture-sensitive, whereas this compound is stable under ambient conditions .

Physicochemical Properties and Substituent Effects

| Property | This compound | 1,4-Dibromo-2,3-difluorobenzene | 3,4-Difluorobenzoic Acid |

|---|---|---|---|

| Molecular Weight | ~158.16 g/mol | 284.92 g/mol | 158.10 g/mol |

| Boiling Point | Estimated 180–190°C* | >250°C (decomposes) | Sublimes at ~220°C |

| Solubility | Low in water, high in organics | Insoluble in water | Soluble in polar solvents |

| Electron Effects | Mixed (EW F + ED CH₃) | Strong EW (Br, F) | Strong EW (COOH, F) |

*Estimated based on analogs in and .

- Steric Effects : Adjacent methyl groups in the target compound hinder reactions at the 3- and 4-positions, whereas smaller substituents (e.g., F, Cl) allow for higher functional-group density .

- Thermal Stability : Fluorine’s high bond dissociation energy (~485 kJ/mol) enhances thermal stability compared to brominated analogs .

Biological Activity

1,2-Difluoro-3,4-dimethylbenzene, also known as difluorotoluene, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10F2. Its structure features a benzene ring with two fluorine atoms and two methyl groups as substituents. The presence of fluorine atoms significantly alters the compound's physicochemical properties, influencing its biological interactions.

Biological Activity Overview

Fluorinated compounds have been widely studied for their biological activities due to the unique properties imparted by fluorine. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability while modifying the electronic properties of the molecule. These changes can lead to improved efficacy in biological applications.

- Lipophilicity : The difluoromethyl group increases the lipophilicity of the compound, which can enhance membrane permeability and bioavailability in biological systems .

- Electronegativity : Fluorine's high electronegativity can influence the electron distribution within the molecule, potentially enhancing interactions with biological targets such as enzymes and receptors .

- Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation, which can prolong their action in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of difluorotoluene derivatives:

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can spectroscopic methods (e.g., NMR, IR, UV-Vis) be applied to confirm the structure of 1,2-difluoro-3,4-dimethylbenzene?

- Methodological Answer : For structural confirmation, combine and NMR to identify fluorine environments and methyl group splitting patterns. IR spectroscopy can detect aromatic C-H stretching (near 3025 cm) and ring vibrations (e.g., 1603 cm for C=C stretching) . UV-Vis analysis in methanol (λmax ~277 nm) aligns with aromatic π→π* transitions observed in substituted benzenes . Ensure deuterated solvents (e.g., CDCl) are used to avoid interfering signals.

Q. What thermodynamic properties (e.g., ΔfH°, gas-phase basicity) are critical for understanding the stability of this compound?

- Methodological Answer : Gas-phase thermodynamic data for analogous compounds like 1,2-difluorobenzene (ΔfH°gas = -262.4 kJ/mol) and xylenes (ΔfH°gas ≈ -140 kJ/mol) suggest steric and electronic effects from methyl and fluorine substituents influence stability . Use computational tools (e.g., DFT) to model enthalpy of formation and compare with experimental combustion calorimetry data.

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Consider Friedel-Crafts alkylation of 1,2-difluorobenzene with methyl chloride, using AlCl as a catalyst. Alternatively, direct fluorination of 3,4-dimethylbenzene via Balz-Schiemann reaction (using diazonium salts and HF) may introduce fluorine atoms. Monitor regioselectivity using GC-MS and optimize reaction conditions (temperature, solvent polarity) to minimize poly-substitution .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and methyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Fluorine's strong electron-withdrawing effect deactivates the ring, directing electrophiles to the less hindered positions (e.g., para to methyl groups). Methyl groups provide steric hindrance, slowing meta-substitution. Compare reaction rates with control compounds (e.g., 1,2-difluorobenzene) using kinetic studies. Analyze substituent effects via Hammett σ constants and computational electrostatic potential maps .

Q. What experimental and computational strategies resolve contradictions in reaction outcomes (e.g., unexpected regioselectivity in halogenation)?

- Methodological Answer : If experimental data conflicts with predicted regioselectivity, perform isotopic labeling (e.g., tracer) or in-situ FTIR to track intermediate formation. Use DFT calculations (e.g., Gibbs free energy barriers) to model transition states. Cross-validate with crystallographic data (XRD) of reaction products to confirm structural assignments .

Q. How can this compound serve as a precursor in supramolecular chemistry or polymer synthesis?

- Methodological Answer : The compound's rigid aromatic core and fluorine substituents make it suitable for π-π stacking in supramolecular assemblies. For polymer applications, copolymerize with monomers like styrene via radical initiation, leveraging fluorine's thermal stability. Characterize materials using DSC (glass transition temperature) and TGA (decomposition profiles) .

Methodological Considerations

- Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for thermodynamic consistency .

- Safety Protocols : Follow guidelines for handling fluorinated aromatics (e.g., PPE, fume hoods) to mitigate inhalation and dermal exposure risks .

- Computational Tools : Use Gaussian or ORCA for DFT simulations, benchmarking against known fluorobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.